molecular formula C22H18ClFN2O4 B3583141 N-(3-chloro-4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide

N-(3-chloro-4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide

Cat. No.: B3583141
M. Wt: 428.8 g/mol
InChI Key: OBWPMFNQAPFBBM-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a chlorinated methoxybenzene, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can be acylated with a suitable acyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Biology

In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to understand biological pathways.

Medicine

Pharmaceutical applications might include the development of new drugs targeting specific diseases. Benzamide derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action for “N-(3-chloro-4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide” would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins, enzymes, or receptors, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)benzamide
  • N-(4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide
  • N-(3-chloro-4-methoxyphenyl)-4-[2-(2-chloroanilino)-2-oxoethoxy]benzamide

Uniqueness

The uniqueness of “N-(3-chloro-4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide” lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other benzamide derivatives.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O4/c1-29-20-11-8-15(12-17(20)23)25-22(28)14-6-9-16(10-7-14)30-13-21(27)26-19-5-3-2-4-18(19)24/h2-12H,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWPMFNQAPFBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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